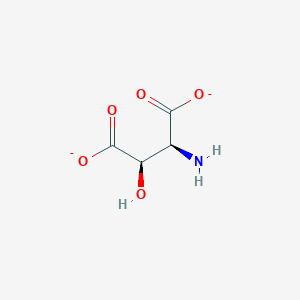

(3R)-3-hydroxy-L-aspartate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5NO5-2 |

|---|---|

Molecular Weight |

147.09 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxybutanedioate |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/p-2/t1-,2+/m0/s1 |

InChI Key |

YYLQUHNPNCGKJQ-NHYDCYSISA-L |

Isomeric SMILES |

[C@H]([C@H](C(=O)[O-])O)(C(=O)[O-])N |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])N |

Origin of Product |

United States |

Stereochemical Characterization and Isomeric Forms

The Specificity of the (3R)-3-Hydroxy-L-aspartate Configuration

(3R)-3-hydroxy-L-aspartate, also known as L-erythro-3-hydroxyaspartate, possesses a specific three-dimensional arrangement that is crucial for its biological activity and chemical reactivity. vulcanchem.comvulcanchem.com The molecule has two chiral centers: the alpha-carbon (C2) with an L-configuration and the beta-carbon (C3) with an R-configuration. vulcanchem.com This precise stereochemical structure enables highly selective interactions with enzymes and receptors. vulcanchem.com Research indicates that the (3R) enantiomer is more stable in aqueous solutions at a physiological pH of 7.4 compared to its (3S) counterpart, which is demonstrated by its preferential incorporation into nonribosomal peptides. vulcanchem.com

Analysis of Diastereoisomers and Enantiomers of 3-Hydroxyaspartate

3-hydroxyaspartic acid has two chiral centers, resulting in four stereoisomers. wikipedia.orgoup.comscholarsportal.infoasm.org These isomers exist as two pairs of enantiomers, which are non-superimposable mirror images of each other. wikipedia.org The four stereoisomers are L-threo-3-hydroxyaspartate, L-erythro-3-hydroxyaspartate, D-threo-3-hydroxyaspartate, and D-erythro-3-hydroxyaspartate. oup.comasm.org

L-threo-3-Hydroxyaspartate [(2S,3S)-form]

L-threo-3-hydroxyaspartic acid, with the (2S,3S) configuration, is a potent competitive inhibitor of excitatory amino acid transporters (EAATs), specifically EAAT1-4, but not EAAT5. tocris.comchemicalbook.com It potentiates neuronal excitation induced by L-glutamate and L-aspartate. This isomer is also known to have neurotoxic effects in vivo.

L-erythro-3-Hydroxyaspartate [(2S,3R)-form]

This isomer, also identified as (3R)-3-hydroxy-L-aspartate, is the focus of this article. nih.govmodelseed.org It is the conjugate base of (3R)-3-hydroxy-L-aspartic acid. nih.gov At a pH of 7.3, it is the major species, resulting from the deprotonation of the two carboxy groups and protonation of the amino group. nih.gov L-erythro-3-hydroxyaspartate is a substrate for the enzyme L-erythro-3-hydroxyaspartate aldolase (B8822740), which catalyzes its conversion to glycine (B1666218) and glyoxylate (B1226380). qmul.ac.ukexpasy.org

D-threo-3-Hydroxyaspartate [(2R,3R)-form]

D-threo-3-hydroxyaspartate is a component of the siderophore ornibactin. wikipedia.org It is acted upon by the enzyme d-threo-3-hydroxyaspartate dehydratase, which catalyzes its dehydration. rcsb.org This enzyme, however, does not act on the other isomers of 3-hydroxyaspartate. tandfonline.com

D-erythro-3-Hydroxyaspartate [(2R,3S)-form]

D-erythro-3-hydroxyaspartate is also known as (3S)-3-Hydroxy-D-aspartate. kegg.jp The enzyme D-3-hydroxyaspartate aldolase acts on D-3-hydroxyaspartate, converting it to glyoxylate and glycine. nih.gov This enzyme is specific to the D-configuration at the alpha-carbon but does not differentiate between the threo and erythro forms at the beta-carbon. nih.gov

Table 1: Stereoisomers of 3-Hydroxyaspartate

| Stereoisomer | Configuration | Also Known As |

|---|---|---|

| L-threo-3-Hydroxyaspartate | (2S,3S) | L-(-)-threo-3-Hydroxyaspartic acid |

| L-erythro-3-Hydroxyaspartate | (2S,3R) | (3R)-3-hydroxy-L-aspartate |

| D-threo-3-Hydroxyaspartate | (2R,3R) | |

| D-erythro-3-Hydroxyaspartate | (2R,3S) | (3S)-3-Hydroxy-D-aspartate |

Biosynthesis and Metabolic Pathways

Enzymatic Pathways for (3R)-3-Hydroxy-L-aspartate Synthesis

The synthesis of (3R)-3-hydroxy-L-aspartate involves a series of coordinated enzymatic reactions, primarily featuring hydroxylases and hydrolases.

A key enzyme in the synthesis of hydroxylated aspartate derivatives is asparagine hydroxylase (AsnO), a non-heme iron hydroxylase. researchgate.net The wild-type AsnO from Streptomyces coelicolor naturally catalyzes the hydroxylation of free L-asparagine to form L-3-hydroxyasparagine. researchgate.net This reaction is a critical step in the biosynthesis of certain antibiotics. researchgate.net

For the direct synthesis of 3-hydroxyaspartic acid from L-aspartic acid, researchers have engineered the AsnO enzyme. A specific mutant, AsnO-D241N, was developed through rational design to switch the enzyme's substrate specificity from L-asparagine to L-aspartic acid. researchgate.netnih.gov While this mutant successfully produces L-threo-3-hydroxyaspartic acid (L-THA) directly from L-aspartic acid, it does so with a significant loss of catalytic efficiency compared to the wild-type enzyme. researchgate.net Another enzyme, the non-heme Fe(II)/2-oxoglutarate (2OG) dependent oxygenase known as aspartyl hydroxylase (AspH), also performs stereoselective (3R)-hydroxylation on aspartyl and asparaginyl residues within specific protein domains. rsc.org

A novel approach for the efficient synthesis of L-THA utilizes highly stable and efficient wild-type asparagine hydroxylases, such as AsnO and its homolog SCO2693. nih.gov This method involves the hydroxylation of L-asparagine, followed by a subsequent hydrolysis step. nih.gov

Following the hydroxylation of L-asparagine by asparagine hydroxylase to yield 3-hydroxyasparagine (B232136), the enzyme asparaginase (B612624) plays a crucial role. nih.govasm.org Asparaginase catalyzes the hydrolysis of the amide bond in the 3-hydroxyasparagine precursor. asm.org This reaction releases ammonia (B1221849) and results in the final product, L-threo-3-hydroxyaspartic acid (L-THA). asm.org

This two-step enzymatic process, combining a hydroxylase and a hydrolase, has been developed into an efficient one-pot bioconversion method. nih.govasm.org Using engineered Escherichia coli cells that express the asparagine hydroxylase gene, L-asparagine can be converted to L-THA with high yields, reaching up to 96%. nih.gov The efficiency of this whole-cell system was significantly improved by using asparaginase I-deficient E. coli mutants, which prevents the premature degradation of the L-asparagine substrate. nih.gov Both asparaginase I and II from E. coli have demonstrated the ability to hydrolyze 3-hydroxyasparagine to L-THA in vitro. asm.org

The stereochemistry of 3-hydroxyaspartic acid, which has two chiral centers, is critical for its biological function. oup.comwikipedia.org Enzymes involved in its synthesis exhibit remarkable stereoselectivity.

One such enzyme is the non-heme Fe(II)/2-oxoglutarate-dependent oxygenase, AspH, which catalyzes the (3R)-hydroxylation of aspartyl and asparaginyl residues. rsc.org Uniquely, AspH's iron-binding site lacks the typical carboxylate residue of the two-His-one-Asp/Glu triad (B1167595) found in other similar hydroxylases; instead, a water molecule coordinates the Fe(II) ion. rsc.org The stereoselectivity of the hydroxylation reaction is dictated by the hydrogen atom transfer (HAT) step. The enzyme's active site geometry creates a high activation barrier for the pro-S hydrogen abstraction, thus favoring the pro-R pathway and ensuring the (3R) configuration of the product. rsc.org

Another enzyme, Factor-inhibiting hypoxia-inducible factor (FIH), also demonstrates stereoselective hydroxylation. FIH, known for hydroxylating asparagine in the hypoxia-inducible factor (HIF), can also hydroxylate aspartate residues in ankyrin repeat domain-containing proteins. nih.govnih.gov Structural and NMR analyses have revealed that FIH-catalyzed aspartate hydroxylation results in the (3S) stereoisomer, specifically the 2S,3S-hydroxyaspartate product. nih.govnih.gov

Chemical synthesis methods have also been developed to control the stereochemistry. A stereodivergent synthesis approach allows for the creation of both (3R)- and (3S)-3-hydroxyaspartates by hydroxylating aspartate diester enolates. researchgate.net In this method, the stereochemical outcome is controlled by the choice of the enolate counterion and the coordinating ability of the solvents used in the reaction. researchgate.netcdnsciencepub.com

Involvement of Asparaginase in Hydroxylated Precursor Hydrolysis

Catabolism and Degradation Routes

The breakdown of (3R)-3-hydroxy-L-aspartate is primarily achieved through deamination, a reaction catalyzed by a specific class of enzymes.

Ammonia-lyases, a subclass of carbon-nitrogen lyases, are involved in the degradation of 3-hydroxyaspartate isomers. wikipedia.orgd-nb.info These enzymes catalyze the deamination of their specific substrates, cleaving the carbon-nitrogen bond to produce oxaloacetate and ammonia. wikipedia.orguniprot.orguniprot.org For instance, L-threo-3-hydroxyaspartate ammonia-lyase (EC 4.3.1.16), found in organisms like Saccharomyces cerevisiae and Pseudomonas sp., shows high specificity for the L-threo isomer and is believed to play a role in detoxifying naturally occurring 3-hydroxyaspartate. uniprot.orguniprot.orgliberumbio.com Similarly, enzymes specific for other stereoisomers, such as d-erythro-3-hydroxyaspartate, have been identified and are useful for the enzymatic resolution of racemic mixtures. oup.com

The enzyme specifically responsible for the catabolism of the erythro-L-isomer is erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20). wikipedia.org This enzyme catalyzes the reversible deamination of erythro-3-hydroxy-L-aspartate into oxaloacetate and ammonia. wikipedia.orgqmul.ac.ukmodelseed.org

This lyase is a pyridoxal-phosphate (PLP) dependent protein. wikipedia.orgqmul.ac.uk It was first characterized from the bacterium Paracoccus denitrificans. qmul.ac.ukexpasy.orgechemi.com A key feature of this enzyme is its high specificity for the L-isomer of erythro-3-hydroxyaspartate. qmul.ac.ukechemi.com Its activity is distinct from other hydroxyaspartate ammonia-lyases like the threo-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.16) and threo-3-hydroxy-D-aspartate ammonia-lyase (EC 4.3.1.27). qmul.ac.ukechemi.com The catalytic function of erythro-3-hydroxy-L-aspartate ammonia-lyase requires the presence of a divalent cation, with Mn²⁺, Mg²⁺, and Ca²⁺ being effective cofactors. qmul.ac.ukechemi.com

Table 1: Properties of erythro-3-Hydroxy-L-aspartate Ammonia-Lyase (EC 4.3.1.20)

| Property | Description | References |

|---|---|---|

| Accepted Name | erythro-3-hydroxy-L-aspartate ammonia-lyase | qmul.ac.uk |

| Systematic Name | erythro-3-hydroxy-L-aspartate ammonia-lyase (oxaloacetate-forming) | wikipedia.orgqmul.ac.uk |

| EC Number | 4.3.1.20 | wikipedia.orgqmul.ac.ukexpasy.org |

| Reaction | erythro-3-hydroxy-L-aspartate ⇌ oxaloacetate + NH₃ | wikipedia.orgqmul.ac.ukmodelseed.org |

| Cofactor | Pyridoxal-phosphate | wikipedia.orgqmul.ac.uk |

| Cation Requirement | Divalent cation (e.g., Mn²⁺, Mg²⁺, Ca²⁺) | qmul.ac.ukechemi.com |

| Source Organism | Paracoccus denitrificans | qmul.ac.ukexpasy.orgechemi.com |

| Substrate Specificity | Highly specific for the L-isomer of erythro-3-hydroxyaspartate | qmul.ac.ukechemi.com |

Chemical Compounds Mentioned

Table 2: List of Chemical Compounds

| Compound Name | Other Names / Abbreviation |

|---|---|

| (3R)-3-hydroxy-L-aspartate(2-) | L-erythro-3-hydroxyaspartate, L-EHA |

| L-aspartic acid | Aspartate, Asp |

| L-asparagine | Asparagine, Asn |

| Oxaloacetate | |

| Ammonia | NH₃ |

| Pyridoxal-phosphate | PLP |

| 2-oxoglutarate | α-ketoglutarate |

| 3-hydroxyasparagine | |

| L-threo-3-hydroxyaspartic acid | L-THA |

| Fumarate | |

| d-erythro-3-hydroxyaspartate | d-EHA |

Deamination by Ammonia-Lyases (Dehydratases)

threo-3-Hydroxyaspartate Ammonia-Lyase (EC 4.3.1.16)

threo-3-Hydroxyaspartate ammonia-lyase, also known as threo-3-hydroxyaspartate dehydratase, is a lyase enzyme that plays a crucial role in the degradation of a specific stereoisomer of 3-hydroxyaspartate. wikipedia.org This enzyme belongs to the family of ammonia lyases, which cleave carbon-nitrogen bonds. wikipedia.org The systematic name for this enzyme class is threo-3-hydroxy-L-aspartate ammonia-lyase (oxaloacetate-forming). wikipedia.orgqmul.ac.uk

The enzyme catalyzes the deamination of threo-3-hydroxy-L-aspartate to produce oxaloacetate and ammonia. qmul.ac.ukgenome.jpyeastgenome.org It is a pyridoxal-phosphate protein, meaning it requires pyridoxal (B1214274) 5'-phosphate as a cofactor to function. qmul.ac.ukgenome.jp Additionally, its activity is dependent on the presence of divalent cations such as Mn²⁺, Mg²⁺, or Ca²⁺. qmul.ac.ukgenome.jpexpasy.org

A critical characteristic of this enzyme, which has been purified and studied from sources like the bacterium Pseudomonas sp. T62 and baker's yeast (Saccharomyces cerevisiae), is its high substrate specificity. expasy.orguniprot.orguniprot.org It exclusively acts on the threo-diastereomer of 3-hydroxy-L-aspartate and does not accept other stereoisomers, such as D,L-erythro- or D-threo-3-hydroxyaspartate, as substrates. qmul.ac.ukexpasy.orguniprot.orguniprot.org Therefore, it does not directly metabolize (3R)-3-hydroxy-L-aspartate, which is the L-erythro isomer. nih.govasm.org In organisms like S. cerevisiae and Pseudomonas sp. T62, this enzyme may be involved in detoxifying naturally occurring 3-hydroxyaspartate. uniprot.orguniprot.org

Table 1: Properties of threo-3-Hydroxyaspartate Ammonia-Lyase (EC 4.3.1.16)

| Property | Description | References |

|---|---|---|

| EC Number | 4.3.1.16 | wikipedia.orgqmul.ac.uk |

| Systematic Name | threo-3-hydroxy-L-aspartate ammonia-lyase (oxaloacetate-forming) | qmul.ac.uk |

| Reaction Catalyzed | threo-3-hydroxy-L-aspartate ⇌ oxaloacetate + NH₃ | qmul.ac.ukgenome.jp |

| Cofactor(s) | Pyridoxal 5'-phosphate; requires divalent cations (Mn²⁺, Mg²⁺, or Ca²⁺) | qmul.ac.ukuniprot.orguniprot.org |

| Substrate Specificity | Highly specific for threo-3-hydroxy-L-aspartate. Does not act on erythro or D-isomers. | expasy.orguniprot.orguniprot.org |

| Sources | Pseudomonas sp. T62, Saccharomyces cerevisiae | expasy.orguniprot.orguniprot.org |

Conversion to Oxaloacetate

The conversion of 3-hydroxyaspartate to oxaloacetate represents a direct entry point into central carbon metabolism, specifically the citric acid cycle. core.ac.uk This conversion is an elimination reaction where the amino group and a hydroxyl group are removed, forming an enamine intermediate that tautomerizes to an imine and is then hydrolyzed to oxaloacetate and ammonia.

While EC 4.3.1.16 specifically converts the threo-isomer of L-3-hydroxyaspartate to oxaloacetate, other ammonia-lyase enzymes exist that catabolize different stereoisomers through the same fundamental reaction. qmul.ac.ukcore.ac.uk For instance, erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20) catalyzes the conversion of the erythro isomer (which includes (3R)-3-hydroxy-L-aspartate) to oxaloacetate. core.ac.ukwikipedia.org Additionally, enzymes specific to D-isomers, such as threo-3-hydroxy-D-aspartate ammonia-lyase (EC 4.3.1.27) and an enzyme from Pseudomonas sp. N99 that acts on D-erythro-3-hydroxyaspartate, have also been identified. genome.jptandfonline.comoup.com The existence of this family of enzymes underscores the metabolic importance of routing various forms of 3-hydroxyaspartate into the central metabolic pool of oxaloacetate. oup.com

Table 2: Enzymes Catalyzing Conversion of 3-Hydroxyaspartate Isomers to Oxaloacetate

| Enzyme (EC Number) | Specific Substrate | References |

|---|---|---|

| threo-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.16) | threo-3-hydroxy-L-aspartate | qmul.ac.ukgenome.jp |

| erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20) | erythro-3-hydroxy-L-aspartate | core.ac.ukwikipedia.org |

| threo-3-hydroxy-D-aspartate ammonia-lyase (EC 4.3.1.27) | threo-3-hydroxy-D-aspartate | genome.jp |

| d-erythro-3-hydroxyaspartate dehydratase | d-erythro-3-hydroxyaspartate (also shows activity on l-threo-isomer) | tandfonline.comdntb.gov.ua |

Integration into Broader Metabolic Networks

(3R)-3-hydroxy-L-aspartate and its isomers are not isolated molecules; they are closely connected to primary and secondary metabolic pathways, serving as both biosynthetic precursors and degradation products.

Relationship to Aspartate Metabolism

The metabolic pathways of 3-hydroxyaspartate are tightly interwoven with that of aspartate. The catabolism of all 3-hydroxyaspartate isomers yields oxaloacetate, a key intermediate in the citric acid cycle. nih.gov This oxaloacetate can be readily converted to L-aspartate through a transamination reaction catalyzed by aspartate aminotransferase, thus linking the degradation of 3-hydroxyaspartate directly back to the aspartate pool. nih.govlibretexts.org

Conversely, aspartate serves as a precursor for the biosynthesis of 3-hydroxyaspartate. One studied pathway involves the hydroxylation of L-asparagine (a closely related amide of aspartate) by the enzyme asparagine hydroxylase (AsnO). asm.org The resulting 3-hydroxyasparagine can then be hydrolyzed by an asparaginase to yield L-threo-3-hydroxyaspartic acid and ammonia. asm.org This demonstrates a biosynthetic route from the aspartate/asparagine family to hydroxylated derivatives, which can then be used for other cellular processes or be catabolized.

Table 3: Key Reactions Connecting 3-Hydroxyaspartate and Aspartate Metabolism

| Metabolic Process | Reaction | Key Enzyme(s) | References |

|---|---|---|---|

| Catabolism | 3-Hydroxy-L-aspartate → Oxaloacetate + NH₃ | 3-Hydroxyaspartate ammonia-lyase (e.g., EC 4.3.1.16, EC 4.3.1.20) | qmul.ac.ukwikipedia.org |

| Anabolism (from Oxaloacetate) | Oxaloacetate + Glutamate (B1630785) ⇌ L-Aspartate + α-Ketoglutarate | Aspartate aminotransferase | nih.govlibretexts.org |

| Biosynthesis (from Asparagine) | L-Asparagine → 3-Hydroxy-L-asparagine → 3-Hydroxy-L-aspartic acid | Asparagine hydroxylase, Asparaginase | asm.org |

Intermediates in Secondary Metabolite Biosynthesis

Secondary metabolites are organic compounds that are not directly involved in the normal growth or reproduction of an organism but often confer ecological advantages. wikipedia.org 3-Hydroxyaspartic acid, a rare, non-proteinogenic amino acid, has been identified as a crucial building block in the biosynthesis of various secondary metabolites, particularly in microorganisms. oup.commdpi.com

Its incorporation is prominent in complex peptide natural products. For example, the L-threo form of 3-hydroxyaspartate is a component of peptide antibiotics like cinnamycin. oup.com The (3R)-3-hydroxy-L-aspartate (erythro form) moiety is also found in natural products. mdpi.com These specialized amino acids are integrated into peptide chains by large, modular enzymes known as nonribosomal peptide synthetases (NRPSs). vulcanchem.comescholarship.org The hydroxylation step can occur either on free aspartate/asparagine before its activation by the NRPS or on an aspartate residue already bound to the synthetase enzyme. escholarship.orgnih.gov

Furthermore, β-hydroxyaspartate is a key functional group in a class of siderophores, which are secondary metabolites produced by bacteria to scavenge iron from the environment. escholarship.org The presence of (3R)-3-hydroxy-L-aspartate in these diverse and biologically active molecules highlights its importance as a specialized intermediate that extends beyond primary metabolism.

Table 4: Examples of Secondary Metabolites Containing 3-Hydroxyaspartate

| Secondary Metabolite Class | Example(s) | Function | References |

|---|---|---|---|

| Peptide Antibiotics | Cinnamycin, Cormycin A | Antimicrobial activity | oup.com |

| Siderophores | Pacifibactin, Cupriachelin | Iron chelation and acquisition | escholarship.org |

| Other Peptide Natural Products | Coralloidin A | Bioactive peptide | mdpi.com |

Enzymatic Interactions and Molecular Mechanisms

Substrate Specificity of Enzymes Interacting with (3R)-3-Hydroxy-L-aspartate(2-)

Enzymes that interact with (3R)-3-hydroxy-L-aspartate(2-) often exhibit remarkable stereospecificity. This specificity is crucial for their biological function and potential applications in biocatalysis.

D-threo-3-hydroxyaspartate dehydratase (D-THA DH) from Delftia sp. HT23, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, demonstrates activity towards L-erythro-3-hydroxyaspartate (L-EHA), which is the protonated form of (3R)-3-hydroxy-L-aspartate(2-). kek.jprcsb.orgrcsb.org This enzyme also acts on D-threo-3-hydroxyaspartate (D-THA) but shows no activity towards other stereoisomers. rcsb.org The substrate specificity of D-THA DH is determined by the orientation of the Cβ-hydroxyl group within the active site, which must be compatible with the 3R configuration of 3-hydroxyaspartate. kek.jprcsb.org

Another notable enzyme is erythro-3-hydroxy-L-aspartate ammonia-lyase (EC 4.3.1.20) from Paracoccus denitrificans, which is highly specific for the L-isomer of erythro-3-hydroxyaspartate. expasy.org Similarly, L-threo-3-hydroxyaspartate ammonia-lyase from Saccharomyces cerevisiae catalyzes the deamination of L-threo-3-hydroxyaspartate but does not act on D,L-erythro- or D-threo-3-hydroxyaspartate. uniprot.org In contrast, an enzyme from Pseudomonas sp. N99 exhibits ammonia-lyase activity toward both L-threo-3-hydroxyaspartate and D-erythro-3-hydroxyaspartate, but not other isomers. oup.comdntb.gov.uaresearchgate.net

The following table summarizes the substrate specificity of various enzymes that interact with stereoisomers of 3-hydroxyaspartate.

| Enzyme | Source Organism | Substrates | Inhibitors/Non-substrates | Reference |

| D-threo-3-hydroxyaspartate dehydratase (D-THA DH) | Delftia sp. HT23 | D-threo-3-hydroxyaspartate (D-THA), L-erythro-3-hydroxyaspartate (L-EHA), D-serine | D-erythro-3-hydroxyaspartate (D-EHA) | kek.jprcsb.orgrcsb.orgnih.gov |

| erythro-3-hydroxy-L-aspartate ammonia-lyase | Paracoccus denitrificans | L-erythro-3-hydroxyaspartate | - | expasy.org |

| L-threo-3-hydroxyaspartate ammonia-lyase | Saccharomyces cerevisiae | L-threo-3-hydroxyaspartate | D,L-erythro-3-hydroxyaspartate, D-threo-3-hydroxyaspartate, D/L-threonine, D/L-serine | uniprot.org |

| d-erythro-3-hydroxyaspartate dehydratase | Pseudomonas sp. N99 | l-threo-3-hydroxyaspartate, d-erythro-3-hydroxyaspartate | d-threo-3-hydroxyaspartate, l-erythro-3-hydroxyaspartate, d-serine, l/d-threonine | oup.comdntb.gov.uaresearchgate.net |

Mechanistic Studies of Enzymatic Reactions

The enzymatic conversion of (3R)-3-hydroxy-L-aspartate(2-) and its stereoisomers involves intricate reaction mechanisms, primarily catalyzed by hydroxylases and ammonia-lyases.

Reaction Mechanisms of Hydroxylases

Hydroxylases that act on aspartate are crucial for the biosynthesis of various natural products. L-aspartate N-hydroxylases, for instance, are flavin-dependent monooxygenases that utilize NADPH and molecular oxygen. nih.govresearchgate.net These enzymes catalyze successive rounds of oxidation. nih.gov The crystal structure of L-aspartate N-hydroxylase from Streptomyces sp. V2 reveals that the substrate, aspartate, binds in an entry chamber near, but not in direct contact with, the flavin cofactor. nih.govresearchgate.net The enzyme operates through a "catch-and-release" mechanism, where L-aspartate moves into the catalytic center only after the formation of the hydroxylating species. nih.govresearchgate.net This iterative process minimizes the escape of partially oxidized intermediates and ensures the reaction proceeds to completion, forming nitrosuccinate. nih.govresearchgate.net The human aspartyl/asparaginyl β-hydroxylase (HAAH), a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase, hydroxylates specific aspartic acid or asparagine residues in epidermal growth factor (EGF)-like domains. oup.comoup.com

Catalytic Mechanisms of Ammonia-Lyases

Ammonia-lyases catalyze the elimination of ammonia (B1221849) from their substrates, forming a double bond. researchgate.net The deamination of 3-hydroxyaspartate isomers to yield oxaloacetate and ammonia is a key reaction in this class. researchgate.net

Many ammonia-lyases, including those acting on 3-hydroxyaspartate, are pyridoxal 5'-phosphate (PLP)-dependent enzymes. kek.jpwikipedia.orgresearchgate.net PLP is a versatile cofactor involved in a wide array of reactions in amino acid metabolism. wikipedia.orgcaldic.com In the active site, PLP is typically bound to a lysine (B10760008) residue via a Schiff base linkage. wikipedia.orgwikipedia.org The reaction mechanism initiates with the formation of an external aldimine between the amino group of the substrate and PLP. wikipedia.orgebi.ac.uk This is followed by the elimination of the β-hydroxyl group, facilitated by the electron-withdrawing capacity of the pyridinium (B92312) ring of PLP. kek.jpwikipedia.org The process involves the formation of an enamine intermediate which is then hydrolyzed to release the product and regenerate the enzyme's internal aldimine. ebi.ac.uknih.govnih.gov

The stereospecificity of ammonia-lyases in dehydration reactions is a critical aspect of their function. In the case of D-THA DH from Delftia sp. HT23, the enzyme's active site architecture dictates its preference for substrates with a 3R configuration. kek.jprcsb.org Structural studies have shown that the Cβ-hydroxyl group of the substrate L-EHA is positioned close to a magnesium ion in the active site, suggesting a metal-assisted elimination of the hydroxyl group. kek.jprcsb.orgrcsb.org In contrast, the Cβ-hydroxyl group of the inhibitor D-EHA binds far from this metal ion. rcsb.org This precise spatial arrangement is key to the enzyme's ability to distinguish between different stereoisomers. kek.jprcsb.org

Several ammonia-lyases that act on 3-hydroxyaspartate isomers require divalent metal ions for their catalytic activity. D-threo-3-hydroxyaspartate dehydratase (D-THA DH) utilizes Mg²⁺ in its active site to assist in the elimination of the Cβ-hydroxyl group from the substrate. kek.jprcsb.orgrcsb.org Erythro-3-hydroxy-L-aspartate ammonia-lyase from Paracoccus denitrificans also has a requirement for a divalent cation, with Mn²⁺, Mg²⁺, or Ca²⁺ being effective. expasy.org Similarly, L-threo-3-hydroxyaspartate ammonia-lyase from Saccharomyces cerevisiae is dependent on magnesium or manganese for its function. uniprot.org The metal ions are believed to play a role in stabilizing the enzyme structure and participating directly in the catalytic mechanism, often by coordinating with the substrate's hydroxyl group to facilitate its departure. kek.jprcsb.org

Stereospecificity in Dehydration Reactions

Structural Biology of Enzyme-Ligand Complexes

The three-dimensional structures of enzymes bound to (3R)-3-hydroxy-L-aspartate(2-) or its close analogs have provided invaluable insights into the catalytic mechanisms and the principles of substrate specificity. These studies reveal the intricate network of interactions that position the ligand for catalysis and stabilize the enzyme-ligand complex.

X-ray Crystallography of (3R)-3-Hydroxy-L-aspartate(2-)-Bound Enzymes

While a crystal structure with the dianion (3R)-3-hydroxy-L-aspartate(2-) itself is not explicitly detailed in available literature, high-resolution crystallographic data have been obtained for enzymes in complex with stereoisomers that share the crucial (3R)-hydroxyl configuration. These structures serve as excellent models for understanding the binding of the target compound.

One of the most extensively studied enzymes is d-threo-3-hydroxyaspartate dehydratase (d-THA DH) from the bacterium Delftia sp. HT23. This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the dehydration of different stereoisomers of 3-hydroxyaspartate. Researchers have determined the crystal structures of d-THA DH in complex with various ligands, including the substrate L-erythro-3-hydroxyaspartate (L-EHA), which is the (2S, 3R) isomer and thus a direct analogue of the compound of interest. kek.jpnih.govrcsb.org These studies have been performed at resolutions up to 1.90 Å, providing a detailed view of the active site. rcsb.org

Another key enzyme is the human Aspartate/asparagine-β-hydroxylase (AspH) , a 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenase that catalyzes the post-translational hydroxylation of aspartyl and asparaginyl residues within specific protein domains to form (3R)-hydroxyaspartyl and (3R)-hydroxyasparaginyl residues, respectively. ox.ac.ukspandidos-publications.com Crystal structures of human AspH have been solved with substrate analogues, revealing the architecture of the active site poised for this stereospecific hydroxylation. ox.ac.ukjcu.edu.auoup.com

| Enzyme | Ligand | PDB ID | Resolution (Å) | Source Organism |

|---|---|---|---|---|

| d-threo-3-hydroxyaspartate dehydratase (H351A mutant) | L-erythro-3-hydroxyaspartate | 4PB5 | 1.90 | Delftia sp. HT23 |

| d-threo-3-hydroxyaspartate dehydratase | D-erythro-3-hydroxyaspartate (inhibitor) | 3WQD | 1.85 | Delftia sp. HT23 |

| Aspartate/asparagine-β-hydroxylase (AspH) | hFX-EGFD1 substrate peptide | 6RK9 | 2.41 | Homo sapiens |

Understanding Active Site Architectures and Substrate Recognition

The crystal structures of enzymes like d-THA DH and AspH reveal common principles of molecular recognition centered on the specific stereochemistry of (3R)-3-hydroxy-L-aspartate(2-).

In d-threo-3-hydroxyaspartate dehydratase (d-THA DH) , substrate specificity is critically governed by the orientation of the Cβ-hydroxyl group within the active site. nih.govrcsb.org The crystal structure of the enzyme complexed with L-erythro-3-hydroxyaspartate (L-EHA) shows that the Cβ-OH group is positioned in close proximity to a catalytic divalent metal ion, Mg2+. nih.govrcsb.org This arrangement facilitates a metal-assisted elimination of the hydroxyl group, a key step in the dehydration reaction. nih.gov In contrast, when an inhibitor with a different stereochemistry (D-erythro-3-hydroxyaspartate) is bound, its Cβ-OH group is oriented far from the Mg2+ ion, preventing catalysis. nih.govrcsb.org This demonstrates that the spatial arrangement of the active site is precisely tailored to be compatible with the 3R configuration of the substrate. nih.gov

The active site of human Aspartate/asparagine-β-hydroxylase (AspH) presents a different architecture, characteristic of 2OG-dependent oxygenases. A notable feature of AspH is its atypical Fe(II)-binding site. ox.ac.ukwiley.com Unlike many enzymes in its superfamily that use a conserved triad (B1167595) of two histidines and one aspartate/glutamate (B1630785) to coordinate the iron cofactor, AspH employs only two histidine residues (His679 and His725). ox.ac.ukwiley.com The remaining coordination sites on the Fe(II) ion are available to bind the co-substrate 2-oxoglutarate and molecular oxygen. wiley.com Structural studies of AspH with substrate peptides show that the aspartate residue to be hydroxylated is positioned such that its pro-3R-hydrogen points towards the iron center. jcu.edu.au This precise positioning ensures the stereoselective abstraction of this hydrogen and the subsequent hydroxylation at the Cβ position, yielding the (3R) stereoisomer. jcu.edu.au Substantial conformational changes in the enzyme are observed upon substrate binding, which properly orient the substrate for this highly specific reaction. ox.ac.uk

| Enzyme | Residue/Cofactor | Role in Recognition/Catalysis |

|---|---|---|

| d-threo-3-hydroxyaspartate dehydratase | Mg2+ ion | Assists in the elimination of the Cβ-hydroxyl group. nih.govrcsb.org |

| Pyridoxal 5'-phosphate (PLP) | Covalently binds the substrate's amino group to facilitate the reaction. nih.gov | |

| Aspartate/asparagine-β-hydroxylase (AspH) | Fe(II) ion | Activates molecular oxygen for the hydroxylation reaction. wiley.com |

| His679, His725 | Atypical coordination of the catalytic Fe(II) ion. ox.ac.ukwiley.com | |

| 2-Oxoglutarate | Co-substrate required for the oxidative reaction cycle. wiley.com |

Chemical Synthesis and Derivatization Strategies for Research

The precise arrangement of atoms in (3R)-3-hydroxy-L-aspartate(2-), with its two chiral centers, necessitates stereocontrolled synthetic methods to produce specific stereoisomers for research and potential applications. vulcanchem.com Both chemical and biocatalytic strategies have been developed to achieve this, each with distinct advantages.

Analytical Methodologies in Research

Chromatographic Techniques for Stereoisomer Separation and Quantification

Chromatography is fundamental to the analysis of 3-hydroxyaspartate, as the compound has four stereoisomers: L-threo [(2S,3S)], L-erythro [(2S,3R)], D-threo [(2R,3R)], and D-erythro [(2R,3S)]. asm.org The separation of these isomers is critical for both preparative and analytical purposes.

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and quantification of the stereoisomers of 3-hydroxyaspartic acid. vulcanchem.com This method is crucial for assessing the stereochemical purity and integrity of both synthesized and isolated samples. vulcanchem.com The challenge in separating amino acid enantiomers lies in their zwitterionic nature and poor solubility in non-polar solvents typically used in HPLC. While derivatization can overcome this, direct analysis on specialized chiral stationary phases (CSPs) is often preferred to avoid extra steps and potential impurities.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for their excellent chiral recognition capabilities. chromatographyonline.comcsfarmacie.cz These phases can operate in various modes, including normal, reversed, and polar organic modes, with selectivity being influenced by the mobile phase composition and the specific chiral selector attached to the polysaccharide backbone. chromatographyonline.comcsfarmacie.cz

Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. These stationary phases possess ionic groups and are compatible with the aqueous mobile phases required to solubilize compounds like (3R)-3-hydroxy-L-aspartate. The separation mechanism is based on the "three-point interactions" rule, where at least three simultaneous interactions (one of which must be stereochemically dependent) occur between the chiral selector and the analyte. csfarmacie.cz In research, HPLC has been used to determine the diastereomeric ratio of protected forms of 3-hydroxy-L-aspartate, such as (2S,3R)-dimethyl 3-hydroxy-N-benzyloxycarbonyl-L-aspartate and its (2S,3S) isomer. cdnsciencepub.com

Table 1: Chiral HPLC Parameters for Amino Acid Stereoisomer Analysis This table provides representative parameters for chiral HPLC methods applicable to the separation of amino acid isomers like (3R)-3-hydroxy-L-aspartate.

| Parameter | Description | Common Settings & Examples | Source |

|---|---|---|---|

| Stationary Phase | The chiral column that enables separation. | Polysaccharide-based (e.g., cellulose, amylose derivatives); Macrocyclic glycopeptide-based (e.g., Teicoplanin, Vancomycin). | chromatographyonline.comcsfarmacie.cz |

| Mobile Phase | The solvent that carries the sample through the column. | Normal Phase: Hexane/Ethanol/Methanol; Reversed Phase: Aqueous buffers (e.g., perchloric acid) with organic modifiers (e.g., Methanol, Acetonitrile). | csfarmacie.cz |

| Detection | The method used to detect the separated compounds. | UV-Vis Detector; Mass Spectrometer (LC-MS). | |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min for analytical scale. | N/A |

| Temperature | Column temperature can affect selectivity and resolution. | Often controlled, e.g., 25°C. | chromatographyonline.com |

Ion-exchange chromatography (IEX) is a powerful technique for purifying charged molecules like amino acids from complex mixtures. The method separates molecules based on their net surface charge, which is dependent on the pH of the solution and the isoelectric point (pI) of the molecule. kau.edu.sa The stationary phase consists of a resin or matrix that contains fixed charged groups, either positive (anion-exchanger) or negative (cation-exchanger). kau.edu.sa

For amino acids like 3-hydroxyaspartate, which possess two carboxylic acid groups and one amino group, the net charge is highly pH-dependent. vulcanchem.com This property allows for their separation by carefully controlling the pH of the buffer. kau.edu.sa For instance, at a pH below the pI of all isomers, the molecules will carry a net positive charge and can be separated using a cation-exchange column. Elution is then typically achieved by increasing the salt concentration or the pH of the mobile phase. This technique has been successfully employed for the laboratory-scale purification of hydroxylated amino acids, such as the separation of L-threo-3-hydroxyaspartic acid using cation-exchange chromatography. asm.orgsmolecule.com

Table 2: Principles of Ion-Exchange Chromatography for 3-Hydroxyaspartate Isomers This table outlines the principles for separating 3-hydroxyaspartate isomers using IEX.

| Step | Principle | Application to (3R)-3-hydroxy-L-aspartate | Source |

|---|---|---|---|

| Equilibration | The column is prepared with a buffer at a specific pH to set the charge of the stationary phase. | For cation-exchange, a low pH buffer ensures the resin is negatively charged and the amino acid is positively charged. | |

| Sample Loading | The sample mixture is loaded onto the column in the same equilibration buffer. | The positively charged 3-hydroxyaspartate isomers bind to the negatively charged resin. | |

| Washing | The column is washed with the equilibration buffer to remove any unbound, neutral, or like-charged impurities. | Impurities that do not bind to the resin are washed away. | |

| Elution | Bound molecules are selectively detached from the resin. | A gradient of increasing salt concentration (e.g., NaCl) or increasing pH is applied. Molecules with a lower net positive charge elute first. | kau.edu.sa |

Chiral High-Performance Liquid Chromatography (HPLC)

Spectroscopic Methods for Structural Elucidation and Stereochemical Purity Assessment

Spectroscopic techniques are essential for confirming the chemical structure and stereochemistry of (3R)-3-hydroxy-L-aspartate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for the structural elucidation of organic molecules, including (3R)-3-hydroxy-L-aspartic acid. vulcanchem.com ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular skeleton, while advanced 2D NMR techniques like COSY and TOCSY can reveal the connectivity between atoms. nih.gov For stereochemical assessment, the coupling constants (J-values) between protons on adjacent chiral centers (in this case, H-2 and H-3) are particularly informative. The magnitude of this coupling can help differentiate between erythro and threo diastereomers. Furthermore, NMR is used to validate the stereochemical purity of synthesized samples. vulcanchem.com For example, ¹H NMR analysis was used to characterize protected diastereomers of 3-hydroxy-L-aspartate, confirming their structure and relative stereochemistry. cdnsciencepub.com

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of (3R)-3-hydroxy-L-aspartate, MS is crucial for identifying the compound in biological samples and for elucidating the metabolic pathways in which it participates. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify 3-hydroxyaspartate diastereomers in complex mixtures. pnas.org For instance, GC/MS Q-TOF has been used to analyze diastereomers of β-hydroxyaspartate (BHA), and LC-MS/MS was used to confirm the formation of ¹⁵N-aspartate from ¹⁵N-glycine in an enzymatic reaction, providing evidence for the activity of the β-hydroxyaspartate cycle. pnas.org Untargeted metabolomics approaches using HPLC-QTOF-MS have also successfully identified β-hydroxyaspartate as a component of a cryptic metabolite in bacteria. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Enzyme Assays for Activity and Kinetic Studies

Enzyme assays are vital for studying the enzymes that produce or metabolize (3R)-3-hydroxy-L-aspartate. These assays measure the rate of the enzymatic reaction, allowing for the determination of enzyme activity and kinetic parameters like Kₘ and kcat.

One common approach is a coupled enzyme assay. For example, the activity of d-erythro-3-hydroxyaspartate dehydratase, which converts its substrate to oxaloacetate, can be measured by coupling the reaction to malate (B86768) dehydrogenase. oup.com In the presence of NADH, malate dehydrogenase reduces the newly formed oxaloacetate to malate, and the rate of the reaction is determined by monitoring the decrease in NADH absorbance at 340 nm. oup.comassaygenie.com

Another method involves using radiolabeled substrates. The incorporation of radiolabeled (3R)-3-hydroxy-L-aspartic acid into nonribosomal peptides can be tracked to measure the efficiency and specificity of adenylation (A) domains in nonribosomal peptide synthetases (NRPS). vulcanchem.com

Direct measurement of substrate consumption or product formation via HPLC or LC-MS is also common. For instance, assays for asparagine hydroxylase have been conducted by incubating the enzyme with its substrate (L-asparagine or L-aspartic acid) and necessary cofactors (Fe²⁺, 2-oxoglutarate), then quantifying the product (3-hydroxyasparagine or 3-hydroxyaspartic acid) using chromatographic methods. asm.org

Table 3: Examples of Enzyme Assays Relevant to 3-Hydroxyaspartate Metabolism This table summarizes different methodologies used to assay enzymes involved with 3-hydroxyaspartate and related compounds.

| Enzyme | Assay Principle | Detection Method | Source |

|---|---|---|---|

| d-erythro-3-hydroxyaspartate Dehydratase | Coupled assay: The product, oxaloacetate, is reduced to malate by malate dehydrogenase, oxidizing NADH to NAD⁺. | Spectrophotometry: Monitoring the decrease in NADH absorbance at 340 nm. | oup.com |

| Asparagine Hydroxylase (AsnO) | Direct assay: The enzyme converts L-asparagine to 3-hydroxyasparagine (B232136). | HPLC or LC-MS analysis to quantify the product formed. | asm.org |

| Nonribosomal Peptide Synthetase (NRPS) A-Domain | Incorporation assay: Measures the attachment of a radiolabeled amino acid to the synthetase. | Scintillation counting to detect the amount of radiolabeled substrate incorporated. | vulcanchem.com |

| Aspartate Transaminase (AST) | Coupled assay: The product, oxaloacetate, is used in a subsequent reaction that consumes NADH. | Spectrophotometry: Monitoring the decrease in NADH absorbance at 340 nm. | assaygenie.com |

Radiometric Assays with Radiolabeled Substrates

Radiometric assays are a class of techniques used to measure the activity of enzymes or the binding affinity of molecules by using a substrate or ligand that contains a radioactive isotope (radiolabel). These assays are highly sensitive and specific, allowing for the detection of minute quantities of reaction products.

While specific studies detailing radiometric assays using radiolabeled (3R)-3-hydroxy-L-aspartate as the primary substrate are not prominently documented in publicly available literature, the principles of such assays can be described based on its known biochemical interactions. For instance, the enzyme erythro-3-hydroxyaspartate ammonia-lyase catalyzes the conversion of erythro-3-hydroxy-L-aspartate to oxaloacetate and ammonia (B1221849). wikipedia.org A radiometric assay to measure the activity of this enzyme could be designed using a radiolabeled version of the substrate, such as [¹⁴C]-(3R)-3-hydroxy-L-aspartate. The progress of the reaction would be monitored by separating the radioactive product ([¹⁴C]-oxaloacetate) from the unreacted radioactive substrate and quantifying its radioactivity using a scintillation counter.

Furthermore, derivatives of hydroxyaspartate have been used as inhibitors in radiometric binding or transport assays. For example, L-(-)-threo-3-Hydroxyaspartic acid, a stereoisomer of the subject compound, is a known inhibitor of Excitatory Amino Acid Transporters (EAATs). The potency of such inhibitors is often determined in competitive assays using a radiolabeled ligand, such as [³H]-d-Aspartate, to characterize the transporter's function.

| Component | Purpose in a Hypothetical Radiometric Assay | Example |

| Enzyme | The biological catalyst whose activity is being measured. | erythro-3-hydroxyaspartate ammonia-lyase wikipedia.org |

| Radiolabeled Substrate | The reactant molecule containing a radioactive isotope. | [¹⁴C]-(3R)-3-hydroxy-L-aspartate |

| Buffer | Maintains a stable pH and ionic environment for the enzyme. | Phosphate (B84403) or Tris buffer at optimal pH for the enzyme. |

| Cofactor | Non-protein chemical compound required for the enzyme's activity. | Pyridoxal (B1214274) phosphate wikipedia.org |

| Detection Method | Technique to separate and quantify the radioactive product from the substrate. | Thin-Layer Chromatography (TLC) followed by scintillation counting. |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional structure of crystalline solids, including the exact spatial arrangement of atoms. It is considered a definitive method for determining the absolute configuration of chiral molecules, which is the specific arrangement of its atoms in space. thieme-connect.denih.gov

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). thieme-connect.de When X-rays interact with electrons, particularly those of heavier atoms, a small phase shift occurs. This effect causes the intensities of specific pairs of reflections, known as Bijvoet pairs, to be slightly different. By measuring these intensity differences, the true, absolute arrangement of atoms in the crystal can be established, allowing for the unambiguous assignment of stereocenters as R or S. nih.govflack.ch The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment. nih.gov

While a crystal structure of isolated (3R)-3-hydroxy-L-aspartate is not readily found in primary literature databases, the absolute configuration of β-hydroxyaspartic acid residues within larger natural products has been determined. For example, in the structural elucidation of the marine natural product poecillastrin C, the absolute configuration of the β-hydroxyaspartic acid (OHAsp) residue was determined to be D-threo. nih.gov This determination was initially achieved through chemical means (Marfey's analysis) and supported by extensive spectroscopic data, demonstrating the methods used to assign stereochemistry in complex systems where this amino acid is a component. nih.gov The application of X-ray crystallography to similar natural products or their derivatives provides the most unequivocal evidence of stereochemistry. nih.gov

| Crystallographic Concept | Description | Relevance to Absolute Configuration |

| Chirality | The geometric property of a molecule being non-superposable on its mirror image. flack.ch | (3R)-3-hydroxy-L-aspartate is a chiral molecule with two stereocenters. |

| Anomalous Dispersion | A phenomenon where the scattering factor of an atom becomes a complex number due to the X-ray frequency being near the atom's absorption edge. thieme-connect.de | This effect breaks Friedel's Law (Ihkl = I-h-k-l), creating measurable differences in Bijvoet pairs that are dependent on the absolute structure. nih.gov |

| Bijvoet Pairs | Pairs of reflections (h,k,l) and (-h,-k,-l) whose intensities are not equal in a non-centrosymmetric crystal due to anomalous scattering. | The measurement and comparison of these intensity differences allow for the determination of the correct enantiomer. nih.gov |

| Flack Parameter | A parameter refined in the crystallographic software that should converge to 0 for the correct absolute structure and 1 for the inverted structure. nih.gov | It serves as a key statistical indicator for the confidence of the absolute configuration assignment. |

Biological Roles and Ecological Significance

Role in Nonribosomal Peptide Synthesis

(3R)-3-hydroxy-L-aspartate is a key building block in the biosynthesis of nonribosomal peptides (NRPs), a diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and antitumor properties. vulcanchem.comtandfonline.com Unlike ribosomal protein synthesis, which is limited to the 20 standard proteinogenic amino acids, nonribosomal peptide synthetases (NRPSs) can incorporate a vast array of non-proteinogenic amino acids, such as (3R)-3-hydroxy-L-aspartate, into peptide chains. tandfonline.comnih.gov

Specificity of NRPS A-Domains for (3R)-3-Hydroxy-L-aspartate

The selection and activation of specific amino acids for incorporation into a growing NRP chain are carried out by adenylation (A) domains within the large multi-modular NRPS enzymes. nih.govfrontiersin.orgrsc.org These A-domains act as the primary "gate-keepers" of the NRPS assembly line. rsc.orgacs.org Research has shown that certain A-domains exhibit a high degree of specificity for (3R)-3-hydroxy-L-aspartate. vulcanchem.com This specificity is dictated by a "specificity-conferring code," which consists of key amino acid residues lining the substrate-binding pocket of the A-domain. nih.gov These residues form specific interactions with the unique chemical features of (3R)-3-hydroxy-L-aspartate, including its stereochemistry, ensuring its selective activation and subsequent incorporation. vulcanchem.comnih.gov The hydroxyl group on the beta-carbon of the amino acid is a critical feature recognized by these specialized A-domains. acs.org

Occurrence and Function in Microorganisms and Fungi

(3R)-3-hydroxy-L-aspartate and its derivatives are found in various microorganisms and fungi, where they can exist in a free form or as components of peptides. mdpi.comresearchgate.net

Bacterial Metabolism and Growth

Beyond its role as a building block for secondary metabolites, (3R)-3-hydroxy-L-aspartate can be involved in primary metabolic pathways. For example, the β-hydroxyaspartate cycle (BHAC) has been identified as a carbon-conserving pathway for the assimilation of two-carbon compounds like ethylene (B1197577) glycol in some bacteria. biorxiv.org This cycle represents a more efficient metabolic route compared to the native glycerate pathway. biorxiv.org The implementation of the BHAC in strains like Pseudomonas putida has been shown to improve growth performance and biomass yield on ethylene glycol, highlighting its potential for biotechnological applications. biorxiv.org

Biosynthesis in Specific Microbial Species

The production of (3R)-3-hydroxy-L-aspartate has been observed in various microbial species. For instance, in Streptomyces coelicolor, the enzyme asparagine hydroxylase (AsnO) is involved in its biosynthesis. asm.org Research has demonstrated that l-threo-3-hydroxyaspartic acid can be synthesized through a two-step process involving the hydroxylation of L-asparagine by AsnO, followed by hydrolysis of the resulting 3-hydroxyasparagine (B232136) by asparaginase (B612624). asm.org This process has been successfully engineered in Escherichia coli for the one-pot bioconversion of L-asparagine to L-threo-3-hydroxyaspartic acid. asm.org The presence of biosynthetic gene clusters encoding for the synthesis and incorporation of (3R)-3-hydroxy-L-aspartate has been identified through genomic analysis in various bacteria. vulcanchem.com

Computational and Structural Biology Studies

Molecular Modeling and Docking Simulations of (3R)-3-Hydroxy-L-aspartate with Enzymes

Molecular modeling and docking are powerful computational tools used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of (3R)-3-hydroxy-L-aspartate, these simulations are crucial for understanding how it interacts with the active sites of enzymes, such as those involved in its biosynthesis or the target proteins it may inhibit.

Docking simulations calculate the binding affinity, a score representing the strength of the interaction, between a ligand like (3R)-3-hydroxy-L-aspartate and a protein target. japsonline.comresearchgate.net The process involves preparing a 3D model of the enzyme and the ligand and then using an algorithm to explore various binding poses of the ligand within the enzyme's active site. mdpi.com These simulations can reveal key molecular interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. For example, docking could be used to study the interaction of (3R)-3-hydroxy-L-aspartate with aspartic proteinases, a class of enzymes that are often targets for drug development. ekb.eg The results can guide the design of novel inhibitors or help to understand the substrate specificity of uncharacterized enzymes.

Table 1: Hypothetical Docking Simulation Parameters for (3R)-3-hydroxy-L-aspartate

| Parameter | Description | Example Software/Method |

| Protein Target | Enzyme hypothesized to bind (3R)-3-hydroxy-L-aspartate (e.g., Aspartate hydroxylase, NRPS A-domain). | Protein Data Bank (PDB) |

| Ligand Preparation | Generation of a 3D structure of (3R)-3-hydroxy-L-aspartate and assignment of charges. | Avogadro, ChemDraw |

| Docking Algorithm | Method used to predict binding poses and score interactions. | AutoDock Vina, Glide mdpi.com |

| Scoring Function | Calculates the binding energy (kcal/mol) to rank potential binding modes. | Vina Score, GlideScore |

| Post-Docking Analysis | Visualization and analysis of the best-scoring poses to identify key amino acid interactions. | PyMOL, Discovery Studio |

Conformational Analysis using Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis using computational methods aims to identify the stable, low-energy shapes that (3R)-3-hydroxy-L-aspartate can adopt in solution. wgtn.ac.nz This is particularly important for flexible molecules that can exist as an equilibrium of different conformers. researchgate.net

These studies often begin with a conformational search using molecular mechanics force fields to generate a wide range of possible structures. researchgate.net The energies of these initial structures are then refined using more accurate, but computationally intensive, quantum mechanical methods like Density Functional Theory (DFT). acs.org The results of these calculations, often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, provide a detailed picture of the molecule's conformational preferences. acs.org Understanding the dominant conformers of (3R)-3-hydroxy-L-aspartate is essential for rationalizing its interaction with specific enzyme binding pockets, as the molecule must adopt a complementary shape to bind effectively.

Table 2: Computational Methods for Conformational Analysis

| Method | Principle | Information Gained |

| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate energy of conformers. Fast and efficient for initial searches. | A broad set of possible low-energy conformations. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe electron distribution and energy. More accurate than MM. | Refined geometries, relative energies of conformers, and electronic properties. frontiersin.org |

| Density Functional Theory (DFT) | A class of QM methods that calculates electronic structure. Offers a good balance of accuracy and cost. | Accurate conformational energies, vibrational frequencies, and NMR chemical shifts. acs.org |

| NMR-constrained Search | Uses experimental NMR data (e.g., NOEs) as constraints during a computational conformational search. | A set of conformers that are consistent with both theoretical calculations and experimental solution-state data. researchgate.net |

Quantum Mechanical Calculations of Reaction Pathways

Quantum mechanical (QM) calculations are indispensable for investigating the mechanisms of chemical reactions at the atomic level. researchgate.net For (3R)-3-hydroxy-L-aspartate, these methods can be applied to elucidate its biosynthetic pathway, for example, the enzymatic hydroxylation of L-aspartic acid. By modeling the reaction within an enzyme's active site, often using a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, researchers can map the entire energy landscape of the transformation. researchgate.net

These calculations can identify the structures of transient intermediates and, crucially, the transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy or reaction barrier, determines the rate of the reaction. wiley.com Such studies provide detailed insights into how enzymes catalyze reactions, revealing the roles of specific amino acid residues in stabilizing transition states and guiding the chemical transformation.

Table 3: Application of QM Calculations to a Reaction Pathway

| Calculation Type | Purpose | Key Output |

| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | 3D coordinates, bond lengths, angles. |

| Transition State Search | Locate the highest energy structure along the minimum energy path between reactant and product. | 3D structure of the transition state, imaginary vibrational frequency. |

| Frequency Calculation | Confirm that optimized structures are true energy minima or transition states and calculate zero-point energy. | Vibrational frequencies, thermodynamic properties (enthalpy, entropy). frontiersin.org |

| Reaction Path Following | Connect the transition state to the corresponding reactant and product minima. | Intrinsic Reaction Coordinate (IRC) path. |

Bioinformatics Approaches for Gene Cluster Identification

The biosynthesis of complex natural products like those containing (3R)-3-hydroxy-L-aspartate is encoded by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). nsf.gov Bioinformatics provides the tools to mine microbial genomes for these BGCs, predict the structure of the resulting natural product, and identify the enzymes responsible for synthesizing unusual building blocks like (3R)-3-hydroxy-L-aspartate. oup.com

Databases such as the Minimum Information about a Biosynthetic Gene cluster (MIBiG) serve as a vital reference library of experimentally characterized BGCs. oup.comnih.gov Within MIBiG, (3R)-3-hydroxy-L-aspartic acid is annotated as a substrate recognized by the adenylation (A) domains of Non-Ribosomal Peptide Synthetases (NRPSs). nsf.govoup.com NRPS enzymes are large modular proteins that assemble peptides from standard and non-standard amino acids. The A-domain is responsible for selecting and activating a specific amino acid monomer for incorporation into the growing peptide chain. oup.com By using genome mining tools to identify BGCs with NRPS A-domains predicted to activate (3R)-3-hydroxy-L-aspartate, researchers can prioritize organisms and pathways for the discovery of novel bioactive compounds.

Table 4: Key Bioinformatics Resources for BGC Analysis

| Tool/Database | Function | Relevance to (3R)-3-hydroxy-L-aspartate |

| antiSMASH | (antibiotics & Secondary Metabolite Analysis Shell) Identifies BGCs in genomic data and predicts the core structure of the product. | Can identify NRPS-containing BGCs that may incorporate (3R)-3-hydroxy-L-aspartate. |

| MIBiG | (Minimum Information about a Biosynthetic Gene cluster) A manually curated database of known BGCs and their products. | Provides experimentally validated examples of BGCs where (3R)-3-hydroxy-L-aspartic acid is a substrate. nsf.govnih.gov |

| PRISM | (Prediction of Natural Product-Like Activity) Predicts the structure and bioactivity of a natural product from its BGC. | Could predict the final structure of a peptide containing a (3R)-3-hydroxy-L-aspartate residue. |

| BLAST | (Basic Local Alignment Search Tool) Finds regions of similarity between biological sequences. | Can be used to find homologous enzymes, such as aspartate hydroxylases, needed for the biosynthesis of the precursor. |

Research Applications and Future Directions

(3R)-3-Hydroxy-L-aspartate as a Chiral Building Block in Organic Synthesis

(3R)-3-hydroxy-L-aspartic acid is a crucial chiral building block in the asymmetric synthesis of complex, biologically active molecules. vulcanchem.comvulcanchem.com Its two chiral centers and multiple functional groups—an amino group, a hydroxyl group, and two carboxylic acid groups—provide a versatile scaffold for creating specific three-dimensional structures. vulcanchem.comnih.gov This is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. vulcanchem.com

The stereocontrolled synthesis of (3R)-3-hydroxy-L-aspartic acid itself can be achieved through methods like the Hanessian method, which utilizes L-tartaric acid as a chiral precursor to ensure the correct stereochemistry. vulcanchem.com Other approaches involve the stereocontrolled hydroxylation of dianions derived from L-aspartic or L-glutamic acids. vulcanchem.com More recent synthetic routes have focused on improving efficiency, such as a concise, asymmetric synthesis starting from commercially available trans-ethyl cinnamate, which employs Sharpless asymmetric aminohydroxylation. nih.gov An improved synthesis suitable for solid-phase peptide synthesis has also been developed, starting from (R,R)-(+)-tartaric acid. renyi.hu

Once obtained, (3R)-3-hydroxy-L-aspartic acid can undergo various chemical transformations to produce a range of valuable compounds. vulcanchem.com For instance, its derivatives are key components in the synthesis of peptide natural products like coralloidin A and the antibiotic clovibactin. mdpi.comresearchgate.net

Table 1: Synthetic Transformations of (3R)-3-Hydroxy-L-aspartic Acid

| Reaction Type | Reagent/Conditions | Major Product(s) | Application Areas |

| Oxidation | KMnO₄, Alkaline medium | 3-oxo-L-aspartic acid, Oxaloacetic acid derivatives | Enzyme inhibitors vulcanchem.com |

| Reduction | NH₃/NaBH₄ | 3-amino-L-aspartic acid | Peptidomimetics vulcanchem.com |

| Substitution (Halogenation) | PCl₃ | 3-chloro-L-aspartic acid | Pharmaceutical intermediates vulcanchem.com |

| Dehydration | d-threo-3-hydroxyaspartate dehydratase | 2-amino maleic acid | Enzymatic studies vulcanchem.com |

Development of Enzyme Inhibitors and Probes

The structural similarity of 3-hydroxyaspartate to the endogenous amino acid aspartate makes it an interesting candidate for the development of enzyme inhibitors. It has been investigated for its ability to interact with various enzymes, particularly those involved in amino acid metabolism. vulcanchem.com For example, 3-hydroxyaspartate has been known for a long time to be an inhibitor of aspartate aminotransferase. oup.com The different stereoisomers of 3-hydroxyaspartate can exhibit distinct inhibitory profiles, providing valuable tools for studying enzyme specificity and mechanism.

Pyridoxal-5'-phosphate (PLP) is a crucial cofactor for many enzymes that catalyze reactions in amino acid metabolism. ebi.ac.uk The interaction of 3-hydroxyaspartate stereoisomers with PLP-dependent enzymes has been a subject of study. For instance, mammalian serine racemase, a PLP-dependent enzyme responsible for producing the neurotransmitter D-serine, is a target for inhibitors to treat neuropathologies linked to N-methyl-D-aspartate (NMDA) receptor dysregulation. ebi.ac.uk Studies have identified L-aspartic acid beta-hydroxamate as a competitive and selective inhibitor of serine racemase, suggesting that derivatives of hydroxylated aspartic acids could serve as scaffolds for developing new, potent inhibitors. ebi.ac.uk Some hydroxamic acid derivatives, however, have shown non-specific inhibition by interacting irreversibly with the PLP cofactor itself. ebi.ac.uk

Furthermore, enzymes like d-threo-3-hydroxyaspartate dehydratase and L-threo-3-hydroxyaspartate ammonia-lyase, which are PLP-dependent, act on specific stereoisomers of 3-hydroxyaspartate. researchgate.nettandfonline.comuniprot.org The substrate specificity of these enzymes is determined by the precise orientation of the substrate's hydroxyl group within the active site, which can be studied using different stereoisomers as probes. rcsb.org

Biotechnological Production of (3R)-3-Hydroxy-L-aspartate and its Stereoisomers

While chemical synthesis provides routes to (3R)-3-hydroxy-L-aspartate and its stereoisomers, biotechnological methods using enzymes or whole-cell systems are attractive alternatives due to their high stereoselectivity and potential for more environmentally friendly processes. mdpi.comasm.org

Researchers have successfully developed enzymatic and whole-cell catalysis methods for producing stereoisomers of 3-hydroxyaspartate. nih.gov For example, L-threo-3-hydroxyaspartic acid (L-THA) has been synthesized from L-asparagine using a two-step enzymatic process involving asparagine hydroxylase and asparaginase (B612624). asm.orgnih.gov This process was further optimized into a one-pot bioconversion using genetically engineered Escherichia coli. By using an asparaginase I-deficient mutant and enhancing the expression of the asparagine hydroxylase gene (asnO), researchers achieved a 96% yield of L-THA from L-asparagine. mdpi.comnih.gov More recently, a de novo biosynthesis pathway for L-THA from glucose has been established in E. coli, reaching a titer of 2.87 g/L in fed-batch fermentation. nih.gov

Enzymatic resolution is another powerful biotechnological strategy. This involves using an enzyme that acts on only one enantiomer in a racemic mixture, allowing for the separation of optically pure isomers. For instance, a novel enzyme, d-erythro-3-hydroxyaspartate dehydratase, has been used to produce optically pure L-erythro-3-hydroxyaspartate from a racemic mixture. oup.comtandfonline.com Similarly, D-threo-3-hydroxyaspartate dehydratase has been used as a biocatalyst for the resolution of racemic mixtures to produce L-threo-3-hydroxyaspartate. researchgate.netrcsb.org

Table 2: Examples of Biotechnological Production of 3-Hydroxyaspartate Stereoisomers

| Product | Starting Material | Biocatalyst/System | Key Feature | Yield |

| L-threo-3-hydroxyaspartic acid (L-THA) | L-asparagine | Engineered E. coli expressing asparagine hydroxylase | One-pot whole-cell bioconversion | 96% mdpi.comnih.gov |

| L-threo-3-hydroxyaspartic acid (L-THA) | Glucose | Engineered E. coli | De novo biosynthesis | 2.87 g/L nih.gov |

| L-erythro-3-hydroxyaspartate (L-EHA) | dl-erythro-3-hydroxyaspartate | d-erythro-3-hydroxyaspartate dehydratase from Pseudomonas sp. | Enzymatic resolution | >99% e.e. tandfonline.com |

| L-threo-3-hydroxyaspartate (L-THA) | dl-threo-3-hydroxyaspartate | D-threo-3-hydroxyaspartate dehydratase from Delftia sp. | Enzymatic resolution | 38.9% (>99% e.e.) researchgate.netrcsb.org |

Identification of Novel Metabolic Pathways and Enzymes

The study of (3R)-3-hydroxy-L-aspartate and its stereoisomers has led to the discovery and characterization of novel enzymes and metabolic pathways. In bacteria, 3-hydroxyaspartate is an intermediate in pathways for glyoxylate (B1226380) assimilation, such as the β-hydroxyaspartate pathway, which converts glyoxylate to the TCA cycle intermediate oxaloacetate. researchgate.net

Several enzymes that act on different stereoisomers of 3-hydroxyaspartate have been identified, purified, and characterized:

D-3-hydroxyaspartate aldolase (B8822740): Found in Paracoccus denitrificans, this enzyme catalyzes the conversion of D-3-hydroxyaspartate (both threo and erythro forms) to glyoxylate and glycine (B1666218). researchgate.netwikipedia.org

L-erythro-3-hydroxyaspartate aldolase: This enzyme catalyzes the reversible reaction of L-erythro-3-hydroxy-aspartate to glycine and glyoxylate. wikipedia.org

erythro-3-hydroxyaspartate ammonia-lyase: This enzyme from Micrococcus denitrificans deaminates erythro-3-hydroxy-L-aspartate to form oxaloacetate and ammonia (B1221849). rhea-db.orgwikipedia.org

L-threo-3-hydroxyaspartate ammonia-lyase: Found in Saccharomyces cerevisiae and Pseudomonas sp., this enzyme specifically deaminates L-threo-3-hydroxyaspartate to oxaloacetate. tandfonline.comuniprot.orgdntb.gov.ua It is thought to be involved in detoxifying naturally occurring 3-hydroxyaspartate. uniprot.org

D-threo-3-hydroxyaspartate dehydratase: Isolated from Delftia sp., this enzyme catalyzes the dehydration of D-threo-3-hydroxyaspartate and L-erythro-3-hydroxyaspartate. researchgate.net

The incorporation of (3R)-3-hydroxy-L-aspartate into nonribosomal peptides (NRPs) is another significant area of research. Adenylation (A) domains of nonribosomal peptide synthetases (NRPSs) specifically recognize the (3R) stereoisomer, highlighting the stereo-specificity of these biosynthetic pathways. vulcanchem.com Genomic analysis of NRPS gene clusters helps identify the specific enzymes responsible for this incorporation. vulcanchem.comnsf.gov

Emerging Research Questions and Unexplored Biological Functions

Despite the progress made, many aspects of the biological roles and applications of (3R)-3-hydroxy-L-aspartate remain to be explored. Several key research questions are emerging:

Neuroactivity and Receptor Interaction: While 3-hydroxyaspartate is known to interact with glutamate (B1630785) receptors, the specific roles of the (3R)-3-hydroxy-L-aspartate isomer in neurotransmission are not fully understood. vulcanchem.com Its potential as a neuroprotective agent and its effects on synaptic plasticity warrant further investigation. vulcanchem.com

Role in Mammalian Systems: Although first identified in human cerebrospinal fluid, the complete metabolic pathway and physiological significance of 3-hydroxyaspartate isomers in mammals are still unclear. oup.com Are they synthesized endogenously or derived solely from diet and gut microbiota? What are their downstream metabolites and functions?

Regulation of Metabolic Pathways: How is the β-hydroxyaspartate cycle regulated in bacteria, and how does it integrate with other central metabolic pathways like the TCA cycle and glycolysis? researchgate.net Understanding this regulation could have implications for metabolic engineering.

Discovery of New Enzymes and Pathways: The diversity of microbial metabolism suggests that more enzymes acting on or producing 3-hydroxyaspartate isomers are yet to be discovered. Genome mining and functional genomics approaches could uncover novel biocatalysts with unique specificities and potential for industrial applications. mdpi.com

Mechanism of Nonribosomal Peptide Incorporation: While it is known that specific NRPS domains incorporate (3R)-3-hydroxy-L-aspartate, the detailed structural and mechanistic basis for this high specificity is an active area of research. nsf.gov Elucidating these mechanisms could enable the engineered biosynthesis of novel peptides with tailored properties.

Optimization of Biotechnological Production: Further optimization of fermentation and enzymatic processes is needed to make the production of optically pure 3-hydroxyaspartate isomers more cost-effective for industrial applications. vulcanchem.com This includes strain development, process optimization, and enzyme engineering. nih.govnih.gov

Q & A

Q. What are the validated methods for synthesizing (3R)-3-hydroxy-L-aspartate(2−) in high enantiomeric purity?

(3R)-3-hydroxy-L-aspartate(2−) can be synthesized via enzymatic or chemical routes. Enzymatic approaches often use aspartate hydroxylases or recombinant enzymes to ensure stereochemical fidelity . For chemical synthesis, carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) is employed to activate carboxyl groups, followed by chiral resolution using high-performance liquid chromatography (HPLC) with a chiral stationary phase . Key challenges include minimizing racemization during activation; reducing agents like TCEP or DTT are critical to preserve thiol-containing intermediates .

Q. How can researchers confirm the structural identity and purity of (3R)-3-hydroxy-L-aspartate(2−)?

Structural confirmation requires a combination of:

- NMR spectroscopy : H and C NMR to verify hydroxyl and carboxylate groups, with comparison to reference spectra of stereoisomers (e.g., (2S,3R)-3-hydroxy-L-isovaline ).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., CHNO, theoretical mass 148.01 Da).

- Chiral HPLC : Use of columns like Chirobiotic T for enantiomeric excess (ee) determination, with UV detection at 210 nm .

Q. What are the primary biological roles of (3R)-3-hydroxy-L-aspartate(2−) in metabolic pathways?

The compound is implicated in microbial and plant metabolism, particularly in hydroxylation pathways involving iron-dependent enzymes. For example, it serves as a substrate for dioxygenases in the biosynthesis of siderophores or secondary metabolites . In vitro studies require careful control of metal ion concentrations (e.g., Fe) to avoid non-enzymatic oxidation artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for (3R)-3-hydroxy-L-aspartate(2−)-dependent reactions?

Discrepancies often arise from differences in assay conditions:

- pH effects : The anionic form (2−) dominates at physiological pH, but studies at non-standard pH (e.g., <6.0) may inadvertently alter substrate charge and enzyme binding .

- Metal ion interference : Contaminating divalent cations (e.g., Mg) in buffers can inhibit Fe-dependent enzymes. Use of chelators (e.g., EDTA) and ICP-MS validation of metal content is recommended .

- Enzyme source : Recombinant vs. native enzymes may exhibit varying kinetics due to post-translational modifications .

Q. What advanced techniques are suitable for probing the stereochemical stability of (3R)-3-hydroxy-L-aspartate(2−) under physiological conditions?

- Circular dichroism (CD) : Monitor time-dependent changes in the 210–230 nm range to detect racemization .

- Isotopic labeling : O-labeling at the hydroxyl group paired with LC-MS can track stereochemical inversion during enzymatic assays .

- X-ray crystallography : Co-crystallization with binding proteins (e.g., aspartate kinases) provides atomic-level insights into stereochemical recognition .

Q. How should researchers design experiments to study the role of (3R)-3-hydroxy-L-aspartate(2−) in oxidative stress responses?

- In vitro models : Use knockout microbial strains (e.g., E. coli ΔaspB) supplemented with (3R)-3-hydroxy-L-aspartate(2−) to assess rescue of oxidative stress phenotypes .

- Redox profiling : Couple with fluorescent probes (e.g., HDCFDA) to quantify reactive oxygen species (ROS) in cell cultures.

- Metabolomic validation : Employ C-tracing to track incorporation into glutathione or other antioxidants via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products